4-(methoxycarbonyl)-1-naphthoic acid 4-(methoxycarbonyl)-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453098
InChI: InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15)
SMILES: COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Molecular Formula: C13H10O4
Molecular Weight: 230.22 g/mol

4-(methoxycarbonyl)-1-naphthoic acid

CAS No.:

Cat. No.: VC13453098

Molecular Formula: C13H10O4

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

4-(methoxycarbonyl)-1-naphthoic acid -

Specification

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
IUPAC Name 4-methoxycarbonylnaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15)
Standard InChI Key GIDDWUIWEVRLPQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O
Canonical SMILES COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O

Introduction

Chemical Identity and Structural Properties

4-(Methoxycarbonyl)-1-naphthoic acid, systematically named 4-methoxycarbonylnaphthalene-1-carboxylic acid, is characterized by a naphthalene backbone with a carboxylic acid group at the 1-position and a methoxycarbonyl (-COOCH3_3) group at the 4-position (Fig. 1). Its IUPAC name derives from this substitution pattern, and it is alternatively referred to as methyl 4-carboxy-1-naphthoate in literature .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number21426-90-4
Molecular FormulaC13H10O4\text{C}_{13}\text{H}_{10}\text{O}_4
Molecular Weight230.22 g/mol
Melting PointNot reported
DensityNot reported
SolubilityOrganic solvents (e.g., THF)

The compound’s structure enables participation in esterification, decarboxylation, and coordination chemistry, making it versatile for synthetic applications .

Synthesis and Manufacturing

Hydrolysis of Dimethyl 1,4-Naphthalenedicarboxylate

The most efficient synthesis involves a two-step process starting from dimethyl 1,4-naphthalenedicarboxylate:

  • Selective Hydrolysis: Reaction with potassium hydroxide (KOH) in tetrahydrofuran (THF) at 20°C for 6 hours cleaves one methyl ester group, yielding the mono-acid intermediate .

  • Acidification: Treatment with hydrochloric acid (HCl) at 0°C precipitates the final product as a white solid with 92% yield and 96.2% purity (HPLC) .

Reaction Scheme:

Dimethyl 1,4-naphthalenedicarboxylateTHF, 20°CKOHMono-acid Intermediate0°CHCl4-(Methoxycarbonyl)-1-naphthoic Acid\text{Dimethyl 1,4-naphthalenedicarboxylate} \xrightarrow[\text{THF, 20°C}]{\text{KOH}} \text{Mono-acid Intermediate} \xrightarrow[\text{0°C}]{\text{HCl}} \text{4-(Methoxycarbonyl)-1-naphthoic Acid}

Optimization and Scalability

Key parameters include:

  • Molar Ratio: 1:1.6 (substrate:KOH) for complete conversion .

  • Purification: Washing with toluene and recrystallization ensures high purity .
    This method avoids hazardous reagents and aligns with green chemistry principles, offering industrial scalability .

Physicochemical Properties

Thermal and Solubility Profile

While specific melting and boiling points are unreported, the compound’s solubility in polar aprotic solvents (e.g., THF, acetone) and insolubility in water are well-documented . Its stability under acidic conditions facilitates storage and handling.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra feature aromatic protons at δ 7.2–8.5 ppm and a singlet for the methoxy group at δ 3.9 ppm .

  • MS: ESI-MS shows a molecular ion peak at m/z 230.1 [M-H]^- .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s bifunctional groups make it a precursor for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group enables prostaglandin inhibition .

  • Anticancer Agents: Methoxycarbonyl-modified naphthalenes exhibit cytotoxicity in tumor cell lines .

Enzyme Inhibition

Structural analogs (e.g., 3,5-dihydroxy-2-naphthoic acid) inhibit Babesia microti lactate dehydrogenase (IC50_{50} = 30.19 μM), suggesting potential antiparasitic applications .

Role in Material Science

Metal-Organic Frameworks (MOFs)

The carboxylic acid group coordinates with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) to form porous MOFs for gas storage and catalysis .

Organic Semiconductors

Conjugation of the naphthalene core enhances electron mobility, enabling use in organic field-effect transistors (OFETs) .

Analytical Characterization Techniques

Table 2: Analytical Methods

TechniqueApplicationReference
HPLCPurity assessment (96.2%)
1H^1\text{H}-NMRStructural confirmation
ESI-MSMolecular weight verification

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